Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate: A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications
Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate: A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of sulfur-rich heterocycles, Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (CAS: 24578-59-4) stands out as a highly versatile synthetic building block. Characterized by its electron-rich 1,4-dithiin core flanked by electron-withdrawing ethyl ester groups, this compound exhibits unique redox properties and coordination capabilities.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptions. We will explore the causality behind its synthetic pathways, its transformation into a potent "tecton" (building block) for Metal-Organic Frameworks (MOFs), its role as a precursor for organic superconductors (tetrathiafulvalene derivatives), and its utility in developing multi-site agrochemical fungicides.
Physicochemical Profiling
Understanding the physical baseline of diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate is critical for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility[1]. The dual ester groups provide excellent solubility in common organic solvents (e.g., THF, dichloromethane, ethanol), while the dithiin ring imparts a distinct electronic signature.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate |
| CAS Number | 24578-59-4 |
| Molecular Formula | C₁₀H₁₄O₄S₂ |
| Molecular Weight | 262.34 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 366.7 ± 42.0 °C at 760 mmHg |
| Physical State | Viscous liquid to low-melting solid (temperature dependent) |
| Core Structural Feature | 6-membered heteroalicyclic ring with para-sulfur atoms |
Synthetic Methodologies and Workflow Logic
The synthesis of 1,4-dithiin derivatives relies heavily on the controlled nucleophilic attack of thiols onto activated alkynes[2]. The presence of the electron-withdrawing ester groups on diethyl acetylenedicarboxylate makes the alkyne highly electrophilic, facilitating a double Michael-type addition.
Caption: Synthetic pathways and downstream applications of the dithiine derivative.
Protocol 1: Base-Catalyzed Synthesis of the Dithiine Core
Causality & Logic: To construct the 1,4-dithiin ring, 1,2-ethanedithiol must be deprotonated to increase its nucleophilicity. A mild base (such as piperidine or sodium acetate) is used to prevent the premature polymerization of the alkyne, ensuring a clean, stepwise nucleophilic vinylic addition followed by intramolecular cyclization.
Step-by-Step Methodology:
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Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
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Reagent Loading: Dissolve 1,2-ethanedithiol (1.0 equiv, 10 mmol) in 50 mL of anhydrous ethanol. Add a catalytic amount of piperidine (0.1 equiv).
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Controlled Addition: Cool the mixture to 0 °C using an ice bath. Place diethyl acetylenedicarboxylate (1.05 equiv, 10.5 mmol) in the dropping funnel and add it dropwise over 30 minutes. Note: The reaction is exothermic; maintaining 0 °C prevents side reactions and oligomerization.
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Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. The initial anti-addition intermediate will undergo spontaneous intramolecular cyclization to form the stable 6-membered ring.
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Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with 1M HCl (to neutralize the base), followed by brine. Dry over anhydrous Na₂SO₄.
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Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate.
Advanced Materials: Coordination Chemistry and MOFs
One of the most profound applications of this compound is its use as a precursor for a "heteroalicyclic dicarboxylate tecton"—specifically, 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate[3]. By hydrolyzing the ethyl esters, the resulting dicarboxylic acid becomes a highly flexible, multi-dentate ligand capable of bridging transition metals to form Metal-Organic Frameworks (MOFs) and coordination polymers.
Protocol 2: In Situ Hydrolysis for Ligand Generation
Causality & Logic: To utilize the compound in coordination chemistry, the ester groups must be cleaved to expose the carboxylate oxygen donors. Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH because the resulting lithium carboxylate salts often exhibit better solubility profiles in aqueous/organic mixtures, preventing premature precipitation before the transition metal is introduced[3].
Step-by-Step Methodology:
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Suspend diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate (5 mmol) in a 1:1 mixture of THF and H₂O (20 mL).
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Add LiOH·H₂O (12 mmol, slight excess) and stir at 50 °C for 4 hours until the biphasic mixture becomes a clear, homogeneous solution, indicating complete ester cleavage.
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For in situ MOF synthesis, this solution can be directly titrated with transition metal salts (e.g., Cu(NO₃)₂, Mn(ClO₄)₂, or AgClO₄).
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Optional Isolation: To isolate the free acid, cool the mixture and carefully acidify to pH 2 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Caption: Coordination logic for assembling transition metal frameworks using the ligand.
Structural Diversity in Coordination Assemblies
The hydrolyzed ligand exhibits remarkable coordination versatility. Depending on the metal ion and the presence of N-donor co-ligands (like 1,10-phenanthroline or 4,4'-bipyridine), the resulting architectures range from discrete tetranuclear species to complex 3D polycatenated networks[3]. Furthermore, reactions with Ag(I) salts yield 3D coordination polymers featuring unusually short, strong Ag-Ag interactions, which exhibit high photoluminescence and significant cytotoxicity/antimicrobial properties[4].
Table 2: Metal-Ligand Coordination Topologies
| Metal Node | Co-Ligand | Resulting Architecture | Key Properties |
| Cu(II) | 1,10-phenanthroline | 1-D infinite arrays | Antiferromagnetic coupling |
| Cu(II) | 4,4′-bipyridine | 2-D → 3-D polycatenated | High porosity, magnetic behavior |
| Mn(II) | 2,2′-bipyridine | Discrete tetranuclear species | Spin-crossover potential |
| Ag(I) | None (Direct assembly) | 3-D polymer (6-connected net) | Photoluminescent, high cytotoxicity |
Applications in Organic Conductors and Agrochemicals
Precursor to Tetrathiafulvalene (TTF) Electron Donors
In materials science, 1,4-dithiin derivatives are foundational for synthesizing extended tetrathiafulvalene (TTF) electron donors, such as BEDT-TTF (bis(ethylenedithio)tetrathiafulvalene)[5]. Mechanistic Insight: The sulfur atoms in the 1,4-dithiin ring facilitate extensive intermolecular S···S orbital overlap. When oxidized into charge-transfer salts, these networks form two-dimensional conducting pathways, which are the structural basis for many organic superconductors. Diethyl 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate serves as an intermediate that can be decarboxylated or coupled via phosphite-mediated reactions to build these complex, sulfur-rich macrocycles.
Agrochemical Fungicides (Dicarboximides)
Beyond materials science, the dicarboxylate core is a direct precursor to 5,6-dihydro-1,4-dithiin-2,3-dicarboximide derivatives[6]. Mechanistic Insight: By converting the diethyl esters into carboximides (via reaction with primary amines or ammonia), researchers generate potent agricultural fungicides. These compounds (related to commercial fungicides like Dithianon) operate via a multi-site mode of action. The electron-deficient nature of the imide-dithiin system allows it to react with the thiol (-SH) groups of cysteine residues in fungal proteins, disrupting cellular respiration and glycolysis. The diethyl ester is the critical, stable starting material required to synthesize libraries of these bioactive imides for structure-activity relationship (SAR) screening.
References
- 24578-59-4_5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic acid diethyl ester. ChemSrc.
- The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT.
- In situ syntheses, crystal structures and magnetic properties of CuII and MnII coordination assemblies based on a novel heteroalicyclic dicarboxylate tecton and N-donor co-ligands. CrystEngComm (RSC Publishing).
- Strong Silver-Silver Interactions in Three Silver(I) Carboxylate Complexes with High Cytotoxicity Properties. ResearchGate.
- 5,6-Dihydro-1,4-dithiin-2,3-dicarboximide Applications. Chem-Impex.
- New Tetrathiafulvalene Donors with Extended Peripheral Substituents by Addition of Heterocycles. The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. 24578-59-4_CAS号:24578-59-4_5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic acid diethyl ester - 化源网 [chemsrc.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. In situ syntheses, crystal structures and magnetic properties of CuII and MnII coordination assemblies based on a novel heteroalicyclic dicarboxylate tecton and N-donor co-ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
